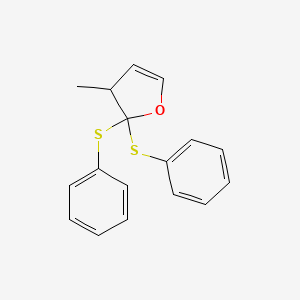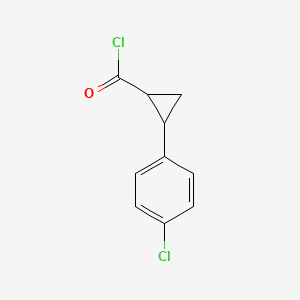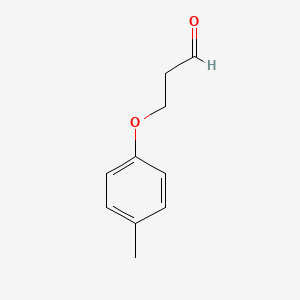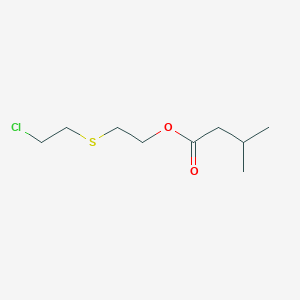
4-(Bromomethyl)hexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)hexa-1,3-diene is an organic compound characterized by the presence of a bromomethyl group attached to a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)hexa-1,3-diene can be synthesized through the bromination of hexa-1,3-diene. The reaction typically involves the addition of bromine (Br₂) to hexa-1,3-diene in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)hexa-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The conjugated diene system can participate in electrophilic addition reactions with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr).
Polymerization: The diene system can undergo polymerization to form polyenes or copolymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Electrophilic Addition: Reagents such as bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl₄).
Polymerization: Catalysts such as Ziegler-Natta catalysts or radical initiators.
Major Products Formed
Substitution Reactions: Formation of alcohols or amines.
Addition Reactions: Formation of dibromo derivatives or bromoalkenes.
Polymerization: Formation of polyenes or copolymers with varying properties.
Applications De Recherche Scientifique
4-(Bromomethyl)hexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)hexa-1,3-diene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The conjugated diene system can participate in addition reactions, leading to the formation of various products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
4-Chloromethylhexa-1,3-diene: A chlorinated analog with similar chemical properties.
Hexa-1,3-diene: The parent diene without the bromomethyl group.
Uniqueness
4-(Bromomethyl)hexa-1,3-diene is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
91760-15-5 |
|---|---|
Formule moléculaire |
C7H11Br |
Poids moléculaire |
175.07 g/mol |
Nom IUPAC |
4-(bromomethyl)hexa-1,3-diene |
InChI |
InChI=1S/C7H11Br/c1-3-5-7(4-2)6-8/h3,5H,1,4,6H2,2H3 |
Clé InChI |
QQALUNOXUQTSOG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC=C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)

![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)






![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
